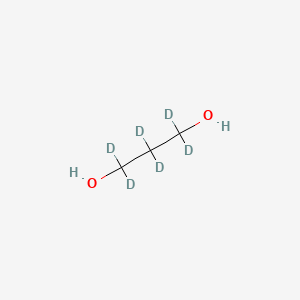
1,3-Propanodiol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propane-d6-diol: is a deuterated form of 1,3-propanediol, where the hydrogen atoms are replaced with deuterium. This compound is a colorless, viscous liquid that is miscible with water. It is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications .
Aplicaciones Científicas De Investigación
1,3-Propane-d6-diol is extensively used in scientific research due to its isotopic labeling, which allows for detailed studies in:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of deuterated polymers and materials for specialized applications
Mecanismo De Acción
Target of Action
1,3-Propane-d6-diol, also known as 1,3-Propanediol, primarily targets the Haloalkane dehalogenase in Pseudomonas paucimobilis and ADP-ribosylation factor 1 in humans . These targets play crucial roles in various biochemical processes.
Mode of Action
The compound’s interaction with its targets is likely to involve a series of complex biochemical reactions .
Biochemical Pathways
1,3-Propane-d6-diol is involved in several biochemical pathways. In one pathway, glycerol dehydratase converts glycerol to 3-hydroxypropanaldehyde (3-HPA), which is then reduced to 1,3-propanediol by 1,3-PDO oxidoreductase . This process is part of the broader metabolic engineering and synthetic biology strategies for the biological production of 1,3-Propane-d6-diol .
Result of Action
It is known that the compound plays a role in various biochemical processes, potentially influencing cellular function .
Action Environment
The action, efficacy, and stability of 1,3-Propane-d6-diol can be influenced by various environmental factors. For instance, the compound’s action can be affected by temperature, pH, and the presence of other substances
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Propane-d6-diol can be synthesized through several methods. One common approach involves the deuteration of 1,3-propanediol. This process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst .
Industrial Production Methods: Industrial production of 1,3-propanediol, the non-deuterated form, involves the hydration of acrolein or the hydroformylation of ethylene oxide followed by hydrogenation . For the deuterated form, similar methods can be adapted using deuterated reagents.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Propane-d6-diol undergoes typical reactions of alcohols, including:
Oxidation: It can be oxidized to form aldehydes and carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can participate in nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Acid chlorides and isocyanates are commonly used reagents.
Major Products:
Oxidation: Acrolein and acrylic acid.
Reduction: Propane.
Substitution: Various esters and ethers.
Comparación Con Compuestos Similares
1,3-Propanediol: The non-deuterated form, commonly used in polymer production.
1,2-Propane-d6-diol: Another deuterated diol with similar applications but different structural properties.
1,4-Butanediol-d10: A deuterated diol with a longer carbon chain.
Uniqueness: 1,3-Propane-d6-diol is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and synthetic applications. Its deuterium atoms offer insights into reaction mechanisms and pathways that are not possible with non-deuterated compounds .
Propiedades
IUPAC Name |
1,1,2,2,3,3-hexadeuteriopropane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFDHNVEDLHUCE-NMFSSPJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

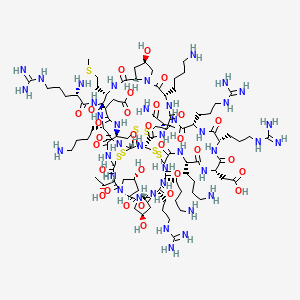
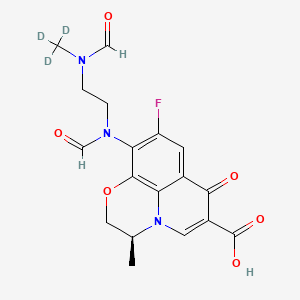
![Imidazo[1,2-a]pyrimidin-3-ol](/img/structure/B584301.png)
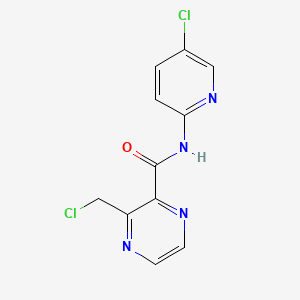
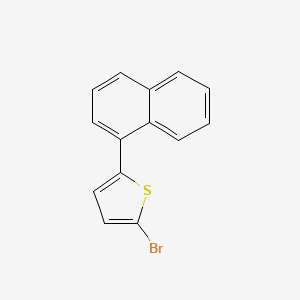
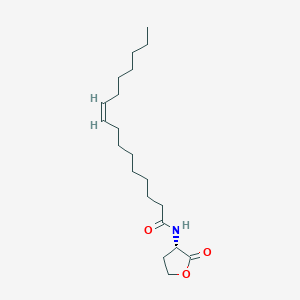
![2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene](/img/structure/B584310.png)
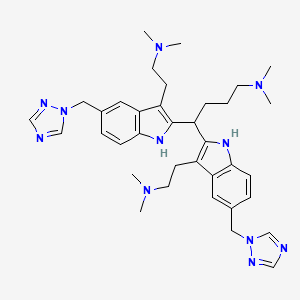
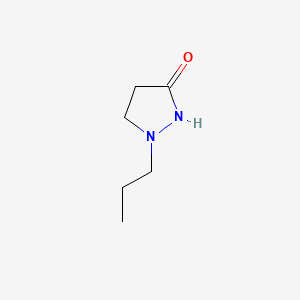
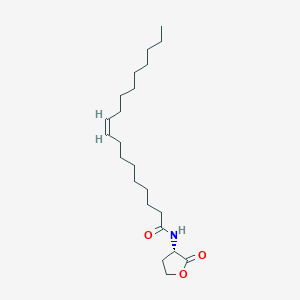
![Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate](/img/structure/B584317.png)
